3-(Difluoromethyl)-2-methylphenol
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Overview
Description
3-(Difluoromethyl)-2-methylphenol is an organic compound that features a difluoromethyl group attached to a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-methylphenol can be achieved through various methods. One common approach involves the difluoromethylation of a suitable precursor. For instance, difluoromethylation can be performed using difluorocarbene reagents under specific conditions . Another method involves the use of difluoroacetic acid as a starting material, which undergoes a series of reactions to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation processes. . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
3-(Difluoromethyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-methylphenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding to biological targets. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-2-methylphenol include:
- 3-(Trifluoromethyl)-2-methylphenol
- 3-(Chloromethyl)-2-methylphenol
- 3-(Bromomethyl)-2-methylphenol
Uniqueness
What sets this compound apart from its analogs is the presence of the difluoromethyl group. This group imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and the ability to act as a hydrogen bond donor . These characteristics make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H8F2O |
---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methylphenol |
InChI |
InChI=1S/C8H8F2O/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,8,11H,1H3 |
InChI Key |
PLQFRFTVUXTKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)C(F)F |
Origin of Product |
United States |
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